(R)-2-(1-Pyrrolidinyl)propionic Acid

Description

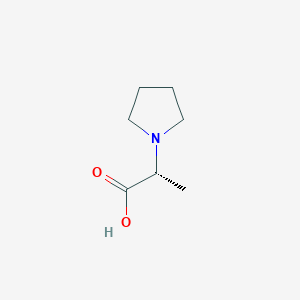

(R)-2-(1-Pyrrolidinyl)propionic acid is a chiral carboxylic acid characterized by a pyrrolidine ring attached to the α-carbon of a propionic acid backbone. The R-configuration at the chiral center is critical for its stereospecific interactions in biological systems. Key features include:

- Chirality: The R-enantiomer is often bioactive, as seen in herbicidal and anti-inflammatory analogs .

- Synthesis: Methods for similar compounds involve condensation reactions under basic conditions (e.g., (R)-2-phenoxypropionic acid synthesis via halopropionic acid intermediates) .

- Applications: Likely roles as a chiral intermediate or bioactive molecule, inferred from structurally related compounds in herbicidal and pharmaceutical contexts .

Properties

IUPAC Name |

(2R)-2-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBOIOLDSOIGG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Pyrrolidinyl)propionic Acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of ®-2-bromopropionic acid with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of ®-2-(1-Pyrrolidinyl)propionic Acid may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Pyrrolidinyl)propionic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-2-(1-Pyrrolidinyl)propionic Acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-(1-Pyrrolidinyl)propionic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

- Stereochemical Purity: Enantiomeric excess (ee) is critical for activity, as seen in (R)-2-(4-hydroxyphenoxy)propionic acid (95.8% ee) . Industrial processes prioritize chiral resolution via HPLC or asymmetric synthesis .

- Structure-Activity Relationships (SAR): Pyrrolidinyl groups may confer unique pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to phenoxy or aryl analogs .

- Unresolved Questions: The exact bioactivity of this compound remains unexplored. Further studies could benchmark it against phenoxypropionic herbicides or NSAIDs.

Conclusion this compound shares structural and stereochemical features with herbicidal, anti-inflammatory, and heterocyclic propionic acid derivatives. Future research should prioritize enantioselective synthesis and bioactivity profiling to elucidate its unique properties.

Biological Activity

(R)-2-(1-Pyrrolidinyl)propionic Acid, commonly known as R-PP , is a chiral compound that has garnered attention for its diverse biological activities. This compound is part of the aryl propionic acid derivatives, which are known for their therapeutic potential, particularly in the realms of anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The molecular formula of R-PP is , featuring a pyrrolidine ring that contributes to its unique biological interactions. The presence of the propionic acid moiety allows it to engage in hydrogen bonding and electrostatic interactions with various biological targets.

R-PP operates primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins. By suppressing prostaglandin production, R-PP exhibits anti-inflammatory effects, making it useful in treating conditions such as arthritis and other inflammatory disorders .

Biological Activities

Research has identified several key biological activities associated with R-PP:

- Anti-inflammatory Activity : R-PP has shown significant efficacy in reducing inflammation in animal models, similar to well-known NSAIDs like ibuprofen .

- Analgesic Effects : The compound demonstrates pain-relieving properties, making it beneficial for managing acute and chronic pain conditions .

- Anticonvulsant Properties : Some studies suggest that R-PP may exhibit anticonvulsant activity, providing a potential avenue for treating epilepsy and other seizure disorders .

- Anticancer Potential : Preliminary research indicates that R-PP may inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapy .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of R-PP:

- In Vivo Studies : Animal studies have demonstrated that R-PP significantly reduces paw edema in rats, indicating strong anti-inflammatory effects. The compound was administered at varying doses to assess its efficacy compared to standard NSAIDs .

- Cell Line Studies : In vitro experiments using human cancer cell lines revealed that R-PP inhibits cell growth and induces apoptosis. For instance, it was found to reduce the viability of breast cancer cells by up to 50% at specific concentrations .

- Mechanistic Insights : Molecular docking studies have illustrated how R-PP interacts with COX enzymes, providing insights into its mechanism of action. The binding affinity was comparable to that of established NSAIDs, supporting its potential as an effective anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.